2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a heterocyclic compound that contains both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The oxazole and piperidine derivatives are then coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors like amidines or guanidines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)benzene
- **2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)quinoline
- **2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)thiazole
Uniqueness
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of both oxazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-12(9-20-14-15-4-2-5-16-14)7-18(6-1)8-13-10-19-11-17-13/h2,4-5,10-12H,1,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFUIMGGFZUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC=N2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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